1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol
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Overview
Description
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol is an organic compound that features a complex structure with both aromatic and aliphatic components It contains an aminoethyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol typically involves multi-step organic reactions. One common method is the reduction of 1-{4-[3-(2-nitroethyl)phenyl]phenyl}ethan-1-one using hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The aromatic rings may also participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-{4-[3-(2-Nitroethyl)phenyl]phenyl}ethan-1-ol: A precursor in the synthesis of the target compound.
1-{4-[3-(2-Hydroxyethyl)phenyl]phenyl}ethan-1-ol: A structurally similar compound with a hydroxyl group instead of an amino group.
Uniqueness
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19NO |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-[4-[3-(2-aminoethyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C16H19NO/c1-12(18)14-5-7-15(8-6-14)16-4-2-3-13(11-16)9-10-17/h2-8,11-12,18H,9-10,17H2,1H3 |
InChI Key |
XMHBVYTUVYHHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC(=C2)CCN)O |
Origin of Product |
United States |
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